molecular formula C5H7NOS2 B1362658 3-Ethylrhodanine CAS No. 7648-01-3

3-Ethylrhodanine

Cat. No.: B1362658
CAS No.: 7648-01-3
M. Wt: 161.3 g/mol
InChI Key: UPCYEFFISUGBRW-UHFFFAOYSA-N
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Description

3-Ethylrhodanine is a heterocyclic compound with the molecular formula C5H7NOS2. It is a derivative of rhodanine, characterized by the presence of an ethyl group at the third position of the thiazolidine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylrhodanine can be synthesized through several methods. One common approach involves the reaction of ethylamine with carbon disulfide and chloroacetic acid. The reaction typically proceeds under basic conditions, often using sodium hydroxide as a catalyst. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylrhodanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazolidines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-ethylrhodanine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The compound’s thiazolidine ring plays a crucial role in its binding affinity and specificity . Additionally, its ability to undergo Michael addition reactions contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: 3-Ethylrhodanine stands out due to its enhanced reactivity and biological activity compared to its analogs. The presence of the ethyl group at the third position increases its lipophilicity, improving its ability to interact with biological membranes and molecular targets .

Properties

IUPAC Name

3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7NOS2/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCYEFFISUGBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064761
Record name 4-Thiazolidinone, 3-ethyl-2-thioxo-
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Molecular Weight

161.3 g/mol
Source PubChem
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CAS No.

7648-01-3
Record name 3-Ethylrhodanine
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Record name 3-Ethyl-2-thioxo-4-thiazolidinone
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Record name 3-Ethylrhodanine
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Record name 4-Thiazolidinone, 3-ethyl-2-thioxo-
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Record name 3-ethylrhodanine
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Record name 3-ETHYL-2-THIOXO-4-THIAZOLIDINONE
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Synthesis routes and methods

Procedure details

Ethylisothiocyanate (10 g, 0.115 moles), 7.9 g(0.086 moles) mercaptoacetic acid and 5 mL pyridine in C6H6 was refluxed, cooled and filtered yielding 3-ethylrhodanine, which was used in the next step without any further purification. Reaction of 3-ethylrodanine with piperonal in the presence of sodium acetate was performed in CH3OH under refluxing for 1 h. The yellow precipitate obtained after cooling and filtration, was washed several times with CH3OH on the filter and crystallizated from CH3OH to give 3-ethyl-5-piperilidenerodanine. 1H-NMR(DMSO-d6, 300 MHz):7.72 (s, 1H), 7.1–7.3 (m, 3H), 6.14 (s, 2H), 3.95–4.15 (q, 2H), 1.15–1.20 (t, 3H). 13C-NMR (75.48 MHz): 12.76, 40.28, 103.07, 110.21, 110.47, 120.68, 127.89, 128.07, 134.01, 149.23, 150.74, 167.57, 193.68. (2) 3-Ethyl-5-piperilidene-rodanine (1 g, 3.4 mmoles) was added to a stirred solution of 0.16 g (6.8 mmoles) in 8 mL abs. ethanol and the mixture was refluxed for 30 min. To the solution cooled to room temperature 5 mL H2O were added and the mixture was hydrolized with 10% HCl and extracted with ether. The ether phase was separated, dried (MgSO4) and evaporated to an oil. Since the investigation by TLC of the crude reaction mixture indicated the presence of piperonal, the reaction mixture was dissolved in CH2Cl2 and the obtained solution was washed with 1M NaOH. The aqueous phase was extracted twice with CH2Cl2 and then neutralized with dilute HCl. Free thiol was extracted with ethyl ether. After concentration, the product was purified by column cromatography eluating with hexane/ethyl ether:8/2. Yield 0.4 g (62.4%). 1H-NMR(CDCl3, 300 MHz):7.69 (s, 1H), 7.7.25–7.29 (d, 1H, J 1.46), 7.1–7.18 (m, 1H), 6.85–6.9 (d, 1H, J 8.13), 6.01 (s, 2H), 4.75 (s, 1H), 4.28–4.38 (q, 2H, J 7.12), 1.35–1.42 (t, 3H, J 7.13). 13C-NMR (75.48 MHz): 14.20, 62.5, 101.41, 108.37, 109.43, 121.06, 125.45, 129.20, 134.68, 147.80, 148.05, 165.43.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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